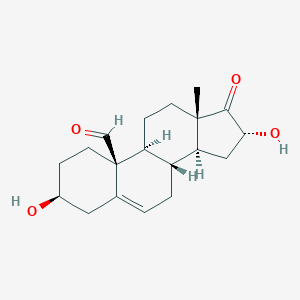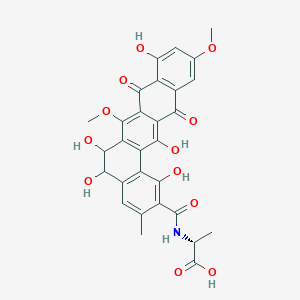![molecular formula C22H25N3O4 B236124 N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BPPI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BPPI belongs to the family of benzodioxine derivatives and has shown promising results in various scientific research applications.
作用機序
BPPI exerts its pharmacological effects by inhibiting the activity of enzymes and proteins such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and histone deacetylases (HDACs). By inhibiting these enzymes and proteins, BPPI can reduce inflammation, promote apoptosis, and inhibit tumor growth.
生化学的および生理学的効果
BPPI has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. BPPI has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of BPPI is its ability to selectively inhibit the activity of specific enzymes and proteins, which makes it a promising candidate for the development of targeted therapies. However, one of the limitations of BPPI is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the research and development of BPPI. One area of interest is the development of BPPI analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of BPPI in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of BPPI and its potential therapeutic applications.
合成法
The synthesis of BPPI involves a multi-step process that starts with the reaction of 4-fluoroaniline and 4-bromoacetophenone to form 4-(4-fluorophenyl)-1-phenyl-1-butanone. This intermediate product is then reacted with piperazine to form N-(4-fluorophenyl)-4-(4-(piperazin-1-yl)phenyl)butanamide. The final step involves the reaction of N-(4-fluorophenyl)-4-(4-(piperazin-1-yl)phenyl)butanamide with 1,2-dihydro-2-oxo-3H-indole-3-carboxylic acid to form BPPI.
科学的研究の応用
BPPI has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Scientific research has shown that BPPI has the ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
特性
製品名 |
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
分子式 |
C22H25N3O4 |
分子量 |
395.5 g/mol |
IUPAC名 |
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-2-21(26)25-11-9-24(10-12-25)18-6-4-3-5-17(18)23-22(27)16-7-8-19-20(15-16)29-14-13-28-19/h3-8,15H,2,9-14H2,1H3,(H,23,27) |
InChIキー |
VYWCVLSUOBPPBC-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCCO4 |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)



![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)